5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, featuring bromine, methoxy, and trifluoromethyl groups, makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficient separation of the product.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve one-pot condensation reactions. These reactions are performed in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature, allowing for quick isolation and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as an antiviral, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with nucleotides and other biomolecules, leading to its therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-methoxybenzotrifluoride
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Comparison: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is unique due to the presence of both methoxy and trifluoromethyl groups on the benzimidazole ring. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C9H6BrF3N2O |
---|---|
Molecular Weight |
295.06 g/mol |
IUPAC Name |
6-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
BKLKOJVBZAMVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.